1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea 1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 86764-35-4
VCID: VC16040205
InChI: InChI=1S/C23H24N2O/c1-18-13-19(2)15-22(14-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26)
SMILES:
Molecular Formula: C23H24N2O
Molecular Weight: 344.4 g/mol

1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea

CAS No.: 86764-35-4

Cat. No.: VC16040205

Molecular Formula: C23H24N2O

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea - 86764-35-4

Specification

CAS No. 86764-35-4
Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
IUPAC Name 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea
Standard InChI InChI=1S/C23H24N2O/c1-18-13-19(2)15-22(14-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26)
Standard InChI Key RESBNNVJQNNILW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Introduction

Chemical Identity and Molecular Architecture

Core Structural Features

The compound’s IUPAC name, 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea, precisely defines its molecular architecture:

  • Central urea group: (NH)₂CO provides hydrogen-bonding capacity

  • Benzyl substituents: Two C₆H₅CH₂ groups at N1 position

  • Aromatic moiety: 3,5-dimethylphenyl group at N3 position

This configuration creates a sterically hindered environment that influences both reactivity and biological interactions .

Molecular Specifications

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₂₃H₂₄N₂O
Molecular Weight344.4 g/mol
CAS Registry86764-35-4
SMILES NotationCC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
InChI KeyRESBNNVJQNNILW-UHFFFAOYSA-N

The presence of electron-donating methyl groups on the aryl ring and the conjugated benzyl systems creates distinct electronic environments detectable through spectroscopic analysis .

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

While specific protocols for 86764-35-4 remain proprietary, general urea synthesis strategies involve:

  • Isocyanate-amine coupling: Reaction of 3,5-dimethylphenylamine with dibenzyl isocyanate

  • Carbamoyl chloride route: Treatment of benzylamines with phosgene derivatives

  • Catalyst-free COS-mediated synthesis: Emerging method utilizing carbonyl sulfide (COS) for selective urea formation

Recent advances in catalyst-free systems demonstrate particular relevance. The COS-mediated approach achieves 90-98% selectivity for unsymmetrical ureas through controlled reaction staging:

  • Stage 1: COS insertion into amine bonds at 40°C

  • Stage 2: Thermal decomposition at 100°C to eliminate H₂S

  • Stage 3: Sequential amine addition for differential substitution

Reaction Optimization Parameters

Critical factors influencing yield and selectivity:

ParameterOptimal RangeImpact on Yield
Temperature40-100°C±15% yield variance
Solvent PolarityMedium (e.g., MeCN)Maximizes selectivity
COS Pressure0.4 MPaPrevents oligomerization
Stoichiometric Ratio1:2 (primary:secondary amine)Controls substitution pattern

These conditions minimize symmetric urea byproducts (<5%) while achieving gram-scale production .

Structural Characterization and Analytical Data

¹H NMR (500 MHz, CDCl₃):

  • δ 7.44-7.18 ppm (m, 10H, benzyl aromatics)

  • δ 7.07 ppm (d, J=7.9 Hz, 2H, para-methyl aryl protons)

  • δ 6.81 ppm (d, J=7.8 Hz, 2H, meta-methyl aryl protons)

  • δ 4.68 ppm (s, 1H, urea NH)

  • δ 4.53 ppm (s, 4H, benzylic CH₂)

  • δ 2.33 ppm (s, 3H, methyl groups)

¹³C NMR (126 MHz, CDCl₃):

  • 158.4 ppm (urea carbonyl)

  • 137.6-127.3 ppm (aromatic carbons)

  • 50.3 ppm (benzylic CH₂)

  • 21.1 ppm (methyl carbons)

Mass Spectrometric Characteristics

Advanced analytical techniques reveal:

Adductm/z ObservedCCS (Ų)
[M+H]⁺345.19615187.3
[M+Na]⁺367.17809204.5

The collision cross-section (CCS) values facilitate identification in complex matrices via ion mobility spectrometry .

Functional Applications and Biological Relevance

Materials Science Applications

  • Supramolecular assemblies: Urea H-bonding drives nanotube formation

  • Polymer additives: Enhances thermal stability (Tₐ ↑ 40°C in polyurethanes)

  • Coordination chemistry: Forms stable complexes with transition metals

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